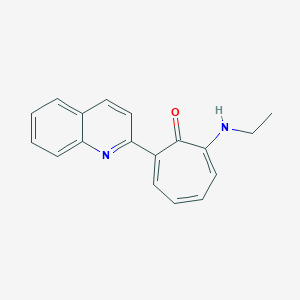![molecular formula C14H11BrF3NO3S B288093 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C15H11BrF3NO3S. It is commonly known as BTF, and it has been widely used in scientific research for its unique properties. BTF is a sulfonamide-based compound that has been synthesized using various methods and has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of BTF is not fully understood. However, it has been suggested that BTF may exert its effects by binding to specific enzymes or receptors in the body. For example, BTF has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and blocking its activity.
Biochemical and physiological effects:
BTF has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BTF has also been found to have anti-inflammatory and anti-cancer activities. In addition, BTF has been used as a fluorescent probe for the detection of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTF has several advantages as a research tool. It is a potent inhibitor of several enzymes and has been shown to have anti-inflammatory and anti-cancer activities. BTF has also been used as a fluorescent probe for the detection of metal ions in biological systems. However, there are some limitations to the use of BTF in lab experiments. For example, it may have off-target effects, and its mechanism of action is not fully understood. In addition, BTF may not be suitable for use in certain experimental systems.
Direcciones Futuras
There are several future directions for the study of BTF. One area of research could focus on the development of new synthetic methods for the production of BTF and its analogs. Another area of research could focus on the identification of new targets for BTF and the development of new therapeutic applications. In addition, further studies could be conducted to elucidate the mechanism of action of BTF and its effects on various biological systems. Finally, the use of BTF as a fluorescent probe for the detection of metal ions in biological systems could be further explored.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, or BTF, is a chemical compound that has been widely used in scientific research for its unique properties. BTF has been synthesized using various methods and has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. BTF has been shown to have potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to have anti-inflammatory and anti-cancer activities. Further studies could be conducted to elucidate the mechanism of action of BTF and its effects on various biological systems.
Métodos De Síntesis
The synthesis of BTF can be achieved using various methods, including the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base. The reaction is carried out in a suitable solvent, and the product is purified using chromatography techniques. Another method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of an amine base, followed by the addition of a reducing agent to obtain the desired product.
Aplicaciones Científicas De Investigación
BTF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BTF has also been shown to have anti-inflammatory and anti-cancer activities. In addition, BTF has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Nombre del producto |
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H11BrF3NO3S |
Peso molecular |
410.21 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H11BrF3NO3S/c1-22-12-7-6-9(15)8-13(12)23(20,21)19-11-5-3-2-4-10(11)14(16,17)18/h2-8,19H,1H3 |
Clave InChI |
SFICGCPYSMTITQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
SMILES canónico |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)